2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
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Description
2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile, commonly known as CBS-N, is a novel nitrile-based compound with potential applications in the fields of biochemistry and physiology. CBS-N has been synthesized using a variety of methods, and its unique properties make it an attractive candidate for further scientific research.
Scientific Research Applications
Synthesis Techniques and Derivative Exploration
- The synthesis of 3-Aroylnicotinonitriles from Aroylketene Dithioacetals involves the cyclization of Knoevenagel adducts, demonstrating a method to produce nicotinonitrile derivatives with potential applications in various fields of chemistry and materials science (E. R. Anabha et al., 2007).
Advanced Materials Development
- Transparent Aromatic Polyimides Derived from Thiophenyl-Substituted Benzidines, including derivatives of the target compound, have been investigated for their high refractive index, small birefringence, and good thermomechanical stabilities. These properties are critical for applications in optics and electronics (P. Tapaswi et al., 2015).
Catalysis and Chemical Transformations
- Palladium-Catalyzed Borylation of Aryl Sulfoniums with Diborons showcases the utility of aryl sulfonium derivatives in catalytic processes, leading to efficient borylation under mild conditions. This highlights the potential of such compounds in synthetic chemistry and material science applications (H. Minami et al., 2018).
Photovoltaic Applications
- New 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile compounds have been synthesized and characterized for their application in dye‐sensitized solar cells (DSSCs), demonstrating improved efficiency over traditional dyes. This suggests the compound's potential in enhancing the spectral coverage and efficiency of photovoltaic devices (B. Hemavathi et al., 2019).
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClN2S/c1-22-6-10-24(11-7-22)14-16-27-19-29(17-15-25-12-8-23(2)9-13-25)34-31(30(27)20-33)35-21-26-4-3-5-28(32)18-26/h3-19H,21H2,1-2H3/b16-14-,17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNRUFPVUWCLII-QUDUTFMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)Cl)C=CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)Cl)/C=C/C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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